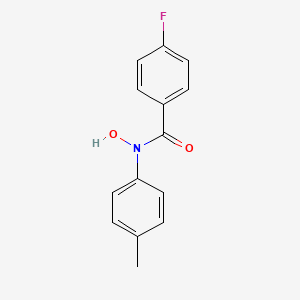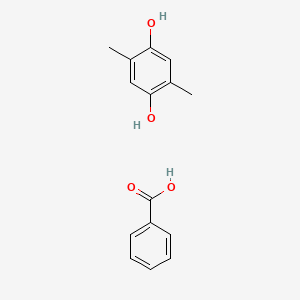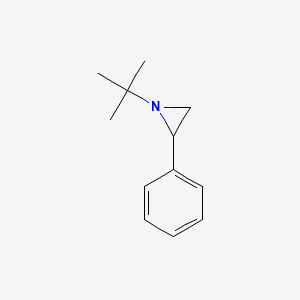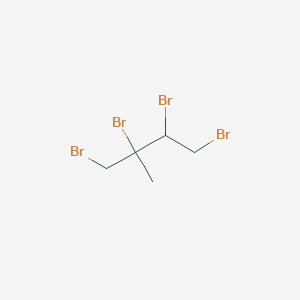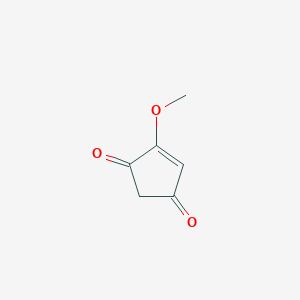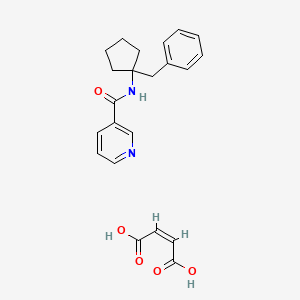
N-(1-Benzylcyclopentyl)nicotinamide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)nicotinamide maleate typically involves the reaction of nicotinamide with 1-benzylcyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the resulting compound with maleic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Benzylcyclopentyl)nicotinamide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
Applications De Recherche Scientifique
N-(1-Benzylcyclopentyl)nicotinamide maleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and metabolic conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-(1-Benzylcyclopentyl)nicotinamide maleate involves its interaction with specific molecular targets and pathways. It is known to influence cellular energy metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The compound also affects DNA repair processes and cellular stress responses, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with similar biological functions.
Nicotinic Acid: Another form of vitamin B3, used in the treatment of pellagra.
1-Benzylpyridinium: A related compound with distinct chemical properties
Uniqueness
N-(1-Benzylcyclopentyl)nicotinamide maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate NAD+ levels and influence cellular processes makes it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
21024-64-6 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(1-benzylcyclopentyl)pyridine-3-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c21-17(16-9-6-12-19-14-16)20-18(10-4-5-11-18)13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
AGCJLJXOQWBZCN-BTJKTKAUSA-N |
SMILES isomérique |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


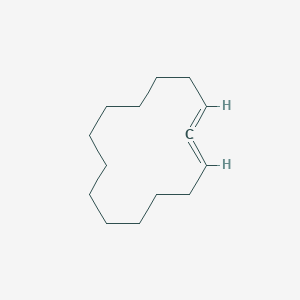
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
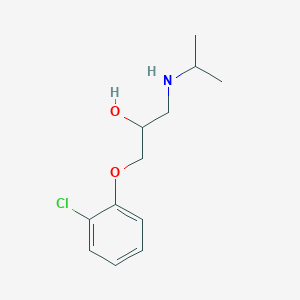
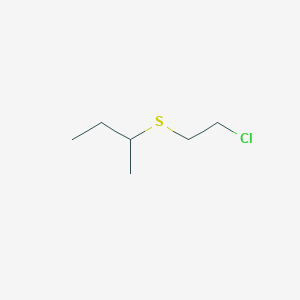
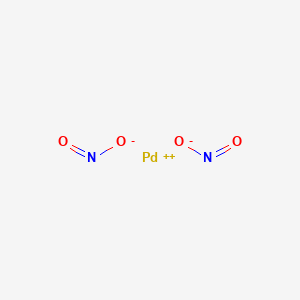
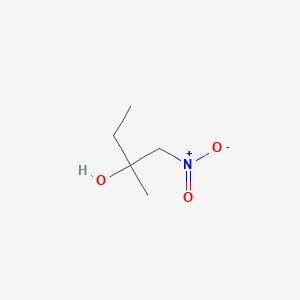
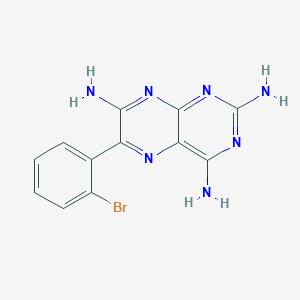
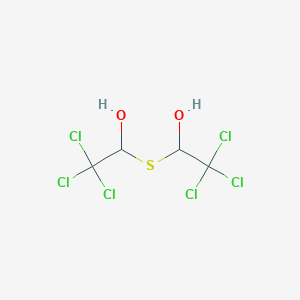
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
